

# Navamepent: A Comparative Analysis of Receptor Cross-Reactivity

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## Compound of Interest

Compound Name: Navamepent

Cat. No.: B609426

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**Navamepent** (also known as RX-10045) is a synthetic analog of Resolvin E1, an endogenous lipid mediator known for its potent anti-inflammatory and pro-resolving properties. Developed to harness these therapeutic benefits, **Navamepent**'s primary mechanism of action is as a modulator of Chemerin receptors. This guide provides a comparative analysis of **Navamepent**'s interaction with its primary target and its cross-reactivity profile with other receptors, based on available experimental data.

## Primary Target and Transporter Interactions

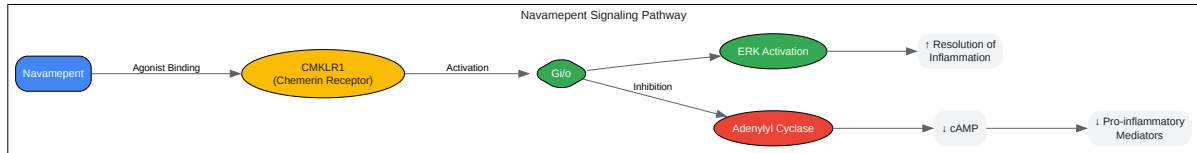
**Navamepent** is an agonist of the Chemokine-like receptor 1 (CMKLR1), also known as the Chemerin receptor. This interaction is central to its anti-inflammatory effects. In addition to its primary target, studies have investigated **Navamepent**'s potential for off-target interactions, particularly with drug transporter proteins. The following table summarizes the available quantitative data on these interactions.

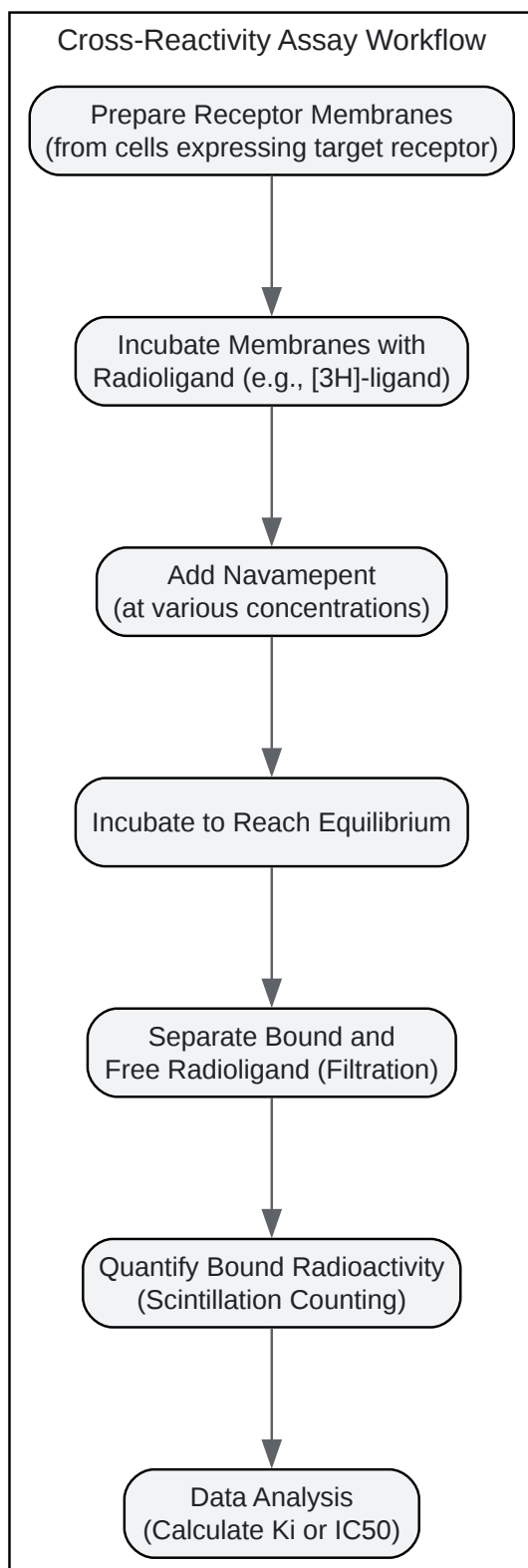
Target	Navamepent (RX-10045)	Comparison Compound	Assay Type	Reference
Primary Target				
Chemerin receptor (CMKLR1)	Agonist	Resolvin E1 (endogenous ligand)	Functional Assays	[1][2]
Transporter Proteins	IC50 (μM)	Inhibition Assay	[3]	
P-glycoprotein (P-gp)	239 ± 11.2	Verapamil (typical inhibitor)	[ <sup>3</sup> H]-Digoxin transport	[3]
Multidrug Resistance-Associated Protein 2 (MRP2)	291 ± 79.2	MK-571 (typical inhibitor)	[ <sup>3</sup> H]-Vinblastine transport	[3]
Breast Cancer Resistance Protein (BCRP)	300 ± 42	Ko143 (typical inhibitor)	[ <sup>3</sup> H]-Abacavir transport	
Organic Cation Transporter 1 (OCT-1)	Strong Inhibitor	Quinidine (typical inhibitor)	Uptake studies	

Note: A comprehensive cross-reactivity profile of **Navamepent** against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and kinases is not publicly available at the time of this publication. The provided data focuses on its primary target and known interactions with transporter proteins.

## Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.





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## References

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